2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone
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Overview
Description
2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone: is a chemical compound with the molecular formula C11H13ClN2O3 and a molecular weight of 256.69 g/mol . This compound is characterized by the presence of a chloro group, a furan ring, and a piperazine moiety, making it a versatile building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone typically involves the reaction of 2-chloroacetyl chloride with 4-(furan-2-carbonyl)piperazine under controlled conditions. The reaction is usually carried out in an inert atmosphere at low temperatures to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in 2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The furan ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Condensation Reactions: The piperazine moiety can engage in condensation reactions with various aldehydes and ketones.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Chemistry: 2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds .
Biology and Medicine: In biological research, this compound is investigated for its potential antimicrobial and anticancer properties. It serves as a lead compound in the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique structure allows for the creation of compounds with specific desired properties .
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone involves its interaction with various molecular targets. The chloro group can form covalent bonds with nucleophilic sites in biological molecules, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Comparison: Compared to these similar compounds, 2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone is unique due to its specific combination of a chloro group, a furan ring, and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c12-8-10(15)13-3-5-14(6-4-13)11(16)9-2-1-7-17-9/h1-2,7H,3-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJDVCLXAFDOBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)C(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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